(Z)-9-Tetradecen-1-ol formate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56218-79-2 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
[(Z)-tetradec-9-enyl] formate |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h5-6,15H,2-4,7-14H2,1H3/b6-5- |
InChI Key |
MAOWSVNIDSZOBR-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCCOC=O |
Canonical SMILES |
CCCCC=CCCCCCCCCOC=O |
Other CAS No. |
56218-79-2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Formulation Approaches for Z 9 Tetradecen 1 Ol Formate
Chemical Synthesis Pathways and Optimization
The synthesis of (Z)-9-tetradecen-1-ol formate (B1220265), a key semiochemical, is approached through various chemical pathways. These routes are designed to ensure high stereochemical purity of the Z-isomer, which is crucial for its biological activity. Optimization of these pathways focuses on scalability, cost-effectiveness, and purity of the final product.
Process Development for Scalable Production and Purity Enhancement
The transition from laboratory-scale synthesis to large-scale industrial production requires significant process development. The primary goals are to maximize yield, ensure high isomeric purity, and minimize costs. Scalable routes like olefin metathesis are often preferred for their efficiency. googleapis.comgoogle.com
A critical aspect of process development is purity enhancement. The biological activity of pheromones is often highly dependent on their isomeric purity, as the presence of the corresponding E-isomer can act as an inhibitor. For many applications, a purity of greater than 95% for the (Z)-isomer is required. To achieve this, rigorous purification methods are employed.
Common techniques for purity enhancement include:
Fractional Distillation: Used to separate compounds based on differences in boiling points. This is effective for removing impurities that are significantly more or less volatile than the final product.
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical tools to verify purity. For purification on a larger scale, preparative HPLC or flash column chromatography are utilized to separate the desired Z-isomer from byproducts and any E-isomer that may have formed.
Development of Controlled-Release Formulations for Agroecosystems
For (Z)-9-tetradecen-1-ol formate to be effective in agricultural pest management (e.g., for mating disruption), it must be released into the environment in a controlled and sustained manner over an extended period. cabidigitallibrary.org This is accomplished through the design of specialized controlled-release formulations.
Design and Evaluation of Dispenser Technologies (e.g., Laminated Plastics)
Laminated plastic dispensers are a widely used technology for the controlled release of insect pheromones. cabidigitallibrary.orgresearchgate.netoup.com These dispensers are engineered to protect the pheromone from environmental degradation while ensuring a consistent release rate.
The typical design of a laminated plastic dispenser consists of multiple layers:
Inner Reservoir Layer: A central polymeric layer is impregnated with the liquid pheromone, in this case, this compound. oup.com
Rate-Controlling Barrier Layers: Surrounding the reservoir are one or more membrane layers that are permeable to the pheromone. The thickness and composition of these layers are carefully chosen to control the rate of diffusion. A patent for a sustained-release dispenser specifies a poly(vinylidene chloride) layer with a thickness of 4 to 20 µm to act as a barrier. google.com
Outer Protective Layers: The outermost layers are often made of a more robust material like polyvinyl chloride (PVC) or polyethylene (B3416737) to provide structural integrity and protect the inner layers from the elements. oup.comgoogle.com
The release of the pheromone from these laminated dispensers generally follows first-order kinetics, meaning the release rate is proportional to the amount of pheromone remaining in the dispenser and decreases over time. uliege.be The rate is significantly influenced by environmental factors; it increases with higher temperatures and greater airflow, which must be considered when deploying these systems in the field. tandfonline.com
Table 2: Design and Performance Characteristics of Laminated Plastic Dispensers
| Feature | Description | Source(s) |
|---|---|---|
| Core Structure | A multi-layer "sandwich" design with a central pheromone-infused reservoir layer. oup.comgoogle.com | oup.com, google.com |
| Material Composition | Commonly uses polyvinyl chloride (PVC) for outer layers and specialized polymers for inner barrier and reservoir layers. oup.comgoogle.com | oup.com, google.com |
| Release Mechanism | Diffusion-controlled; pheromone migrates from the high-concentration reservoir through the barrier layers to the surface. | uliege.be |
| Release Kinetics | Typically follows first-order kinetics, with the rate decreasing over the dispenser's lifespan. uliege.be | uliege.be |
| Environmental Factors | Release rate is positively correlated with ambient temperature and airflow velocity. tandfonline.com | tandfonline.com |
| Purpose | To provide prolonged, controlled emission of the semiochemical for applications like mating disruption in pest management. cabidigitallibrary.org | cabidigitallibrary.org, researchgate.net |
Advanced Analytical Characterization of Synthetic Products
The biological activity of this compound is highly dependent on its stereochemical integrity. The presence of even small amounts of the geometric (E)-isomer can significantly reduce or inhibit the desired behavioral response in the target insect species. Therefore, rigorous analytical characterization is essential to validate the isomeric purity of the synthesized product.
Gas chromatography (GC) is the primary technique for assessing isomeric purity. High-resolution capillary columns with polar stationary phases, such as poly(biscyanopropyl siloxane), are employed to achieve baseline separation of the (Z) and (E) isomers of tetradecenyl derivatives. scielo.br The identity of the peaks is confirmed by comparing their retention times with those of authentic, high-purity standards of each isomer. d-nb.info For quantitative analysis, the relative peak areas of the (Z) and (E) isomers are calculated to determine the isomeric ratio, with purity levels often required to exceed 95-99% for effective field use. larodan.com
Gas chromatography-mass spectrometry (GC-MS) is used for definitive structural confirmation. nih.gov While the electron ionization (EI) mass spectra of (Z) and (E) isomers are often very similar or identical, the combination of mass spectral data with chromatographic retention indices provides a high degree of confidence in the identification. scielo.brwur.nl The mass spectrum of the formate ester will show characteristic fragmentation patterns that confirm the molecular structure, though the parent molecular ion (M+) may be of low abundance or absent. nih.govgoogle.com
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for isomeric validation. ¹H NMR spectroscopy can distinguish between (Z) and (E) isomers by analyzing the chemical shifts and coupling constants of the vinylic protons (the H atoms on the C=C double bond). The protons on a (Z)-double bond typically resonate at a slightly different frequency compared to those on an (E)-double bond. ¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the allylic carbons being particularly sensitive to the geometry of the double bond. nih.gov
Table 2: Analytical Techniques for Isomeric Purity Validation of this compound
| Technique | Purpose | Key Parameters / Observations | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Separation and Quantification | Separation of (Z) and (E) isomers using polar capillary columns; quantification based on peak area percentage. | scielo.br |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural Confirmation | Matching retention indices and mass spectra with authentic standards. The mass spectrum confirms molecular weight and fragmentation. | nih.govwur.nl |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isomeric Structure Confirmation | Distinct chemical shifts and coupling constants for vinylic and allylic protons and carbons in ¹H and ¹³C NMR spectra distinguish (Z) from (E) isomers. | nih.gov |
Elucidation of Biological Activities and Mechanisms of Action in Insect Olfaction
Behavioral Modulation and Communication Disruption in Lepidopteran Pests
(Z)-9-tetradecen-1-ol formate (B1220265) has been extensively studied for its ability to interfere with the normal mating behaviors of several lepidopteran pests. This interference, often termed mating disruption, is a cornerstone of modern integrated pest management programs.
Research has demonstrated the effectiveness of (Z)-9-tetradecen-1-ol formate in disrupting the pheromonal communication of key agricultural pests such as the corn earworm (Heliothis zea) and the tobacco budworm (Heliothis virescens). annualreviews.orgkoreascience.krdoi.org In field studies, the permeation of the atmosphere with this compound has been shown to significantly reduce the ability of male moths to locate and mate with calling females. For instance, exposure to an environment permeated with this compound resulted in over 90% disruption of mating in both H. zea and H. virescens. This high level of disruption is attributed to the compound's structural similarity to the natural pheromone components of these species, effectively creating "sensory noise" that masks the female's signal. annualreviews.orgpsu.edu
Interestingly, in the case of H. virescens, blends of this compound and (Z)-9-tetradecenal have been found to be as effective at attracting males as the natural female pheromone blend. psu.edu This suggests that the formate analog can act as a substitute for a key component of the natural pheromone, (Z)-11-hexadecenal. psu.edu
Table 1: Mating Disruption Efficacy of this compound
| Target Pest Species | Mating Disruption Efficacy | Reference |
| Heliothis zea | >90% | |
| Heliothis virescens | >90% |
The behavioral response to this compound can be highly species-specific. While it is a potent disruptant for Heliothis species, its effect on other lepidopterans can vary. For example, in some species, it may act as an antagonist, reducing the attraction of males to their natural pheromone, while in others, it may have a synergistic effect or no effect at all. annualreviews.org
The compound's ability to inhibit communication across different species is of particular interest in agricultural landscapes where multiple pest species may be present. doi.org For instance, the use of this compound to manage H. zea could potentially have an incidental effect on other sympatric moth populations that use structurally similar pheromone components. This highlights the importance of understanding the broader ecological implications of using this semiochemical in pest management.
The effectiveness of this compound is often influenced by its interaction with other compounds in a pheromone blend. In some cases, it can act as an antagonist, reducing the attractiveness of the primary pheromone components. For example, in field trapping experiments with the beet armyworm, Spodoptera exigua, the addition of (Z)-9-tetradecenyl acetate, a related compound, to pheromone blends actually decreased trap captures. researchgate.net
The behavioral effects of this compound are quantified through various field and laboratory assays. A primary method is the measurement of trap capture reduction in areas treated with the compound compared to untreated control areas. Significant reductions in the number of male moths caught in pheromone-baited traps are a direct indicator of communication disruption. psu.eduresearchgate.netufl.edu
Another key metric is the direct assessment of mating inhibition. This can be evaluated by placing virgin "sentinel" females in both treated and untreated plots and subsequently dissecting them to determine their mating status. Studies have shown a high percentage of mating inhibition in females placed in environments permeated with this compound. annualreviews.orggoogle.com For example, research on Spodoptera exigua demonstrated that pheromone treatments effectively suppressed mating by sentinel female moths for over 100 days. researchgate.net
Table 2: Quantitative Behavioral Responses to this compound
| Behavioral Metric | Pest Species | Result | Reference |
| Trap Capture Reduction | Cryptoblabes gnidiella | Dose-dependent decrease in male captures | researchgate.net |
| Mating Inhibition | Heliothis zea & Heliothis virescens | Over 90% disruption | |
| Mating Inhibition | Spodoptera exigua | Mating suppressed for >100 days | researchgate.net |
Neurophysiological Responses to this compound
The behavioral responses elicited by this compound are underpinned by specific neurophysiological events occurring in the insect's olfactory system, primarily the antennae.
Electroantennography (EAG) is a technique used to measure the collective electrical response of the olfactory receptor neurons on an insect's antenna to a given odor stimulus. EAG studies have been instrumental in profiling the olfactory sensitivity of various lepidopteran species to this compound.
In several moth species, this compound has been shown to elicit significant EAG responses, indicating that the olfactory system is capable of detecting this compound. researchgate.netresearchgate.net For example, in the honeydew moth, Cryptoblabes gnidiella, both (Z)-9-tetradecenyl formate and (Z)-11-hexadecenyl formate elicited responses from male antennae in gas chromatography-electroantennogram detection (GC-EAD) studies. researchgate.net
Furthermore, EAG data often correlates with behavioral observations. For instance, in Heliothis zea, this compound elicits responses from the same class of pheromone-sensitive receptor neurons as the major natural pheromone component, (Z)-11-hexadecenal, although the response to the formate is of a lower magnitude. researchgate.net This provides a neurophysiological basis for the observed mating disruption, as the formate analog competes for the same receptor sites as the natural pheromone, thereby interfering with signal transduction.
Molecular Mechanisms of Olfactory Interaction
The biological activity of this compound is initiated by its interaction with specific olfactory receptors (ORs) located on the dendrites of ORNs within the insect's antennae. These interactions are highly specific, forming the basis of the "lock-and-key" model of olfaction, although exceptions where analogs elicit strong responses exist. researchgate.net Formate analogs, such as this compound, are notable for their ability to interact with aldehyde-sensitive ORs, often mimicking the natural pheromone. annualreviews.orgresearchgate.net
Studies investigating the binding dynamics have shown that these parapheromones can effectively stimulate the same ORs as the natural ligands. annualreviews.org In some cases, the affinity and response elicited by the formate analog can be surprisingly potent. For example, research on the navel orangeworm, Amyelois transitella, identified ORNs in trichoid sensilla that responded equally to the main pheromone component, (11Z,13Z)-hexadecadienal, and its formate analog, (9Z,11Z)-tetradecen-1-yl formate. researchgate.net
Further investigation into the specific receptors revealed that a cloned aldehyde-sensitive receptor, AtraOR1, when expressed in Xenopus oocytes, was surprisingly more sensitive to the formate analog than to the natural sex pheromone itself. researchgate.net A similar phenomenon was observed with a pheromone receptor from Heliothis virescens, HR13, which also showed stronger responses to a formate analog than to its natural ligand, (Z)-11-hexadecenal. researchgate.net This suggests that the binding pocket of these aldehyde-sensitive receptors can accommodate the formate group, in some instances leading to a more stable or effective interaction than with the natural aldehyde pheromone. researchgate.net This enhanced sensitivity indicates that the binding dynamics are not merely about structural similarity but also involve specific physicochemical interactions that can make a synthetic analog a "super-agonist". researchgate.net
Table 2: Olfactory Receptor (OR) Response to Natural Pheromones vs. Formate Analogs
| Species | Olfactory Receptor | Natural Ligand | Analog | Comparative Response | Reference |
|---|---|---|---|---|---|
| Amyelois transitella (Navel Orangeworm) | AtraOR1 | (11Z,13Z)-Hexadecadienal | (9Z,11Z)-Tetradecen-1-yl formate | Analog elicited a stronger response | researchgate.net |
Upon binding of an odorant molecule like this compound to an olfactory receptor, a cascade of molecular events is triggered within the ORN, converting the chemical signal into an electrical one. Recent progress in insect olfaction has revealed a primary transduction mechanism that is fundamentally different from the G-protein-coupled pathways commonly found in vertebrate olfaction. nih.gov
Insect ORs are understood to be heteromeric complexes, typically consisting of a conventional ligand-binding OR and a highly conserved co-receptor known as Orco. researchgate.netnih.gov This OR-Orco complex forms a ligand-gated, non-selective cation channel. nih.gov When the pheromone or its analog binds to the receptor, it directly gates the channel, causing it to open and allowing an influx of cations into the neuron. nih.gov This influx depolarizes the neuronal membrane, generating a receptor potential that, if it reaches the threshold, fires action potentials that are transmitted to the brain. This process is independent of known G-protein signaling pathways. nih.gov
While the initial signal transduction at the receptor level is direct and rapid, the ultimate behavioral response of the insect can be influenced by downstream neuronal circuits. annualreviews.org For instance, some parapheromones have been observed to cause sustained neuronal activity, a tonic stimulus that is insufficient to trigger the complete, oriented flight behavior (anemotaxis) in male moths. annualreviews.org This suggests that while a compound like this compound can effectively activate the primary ORNs, the temporal pattern and intensity of this activation are further processed by downstream neural pathways in the antennal lobe and higher brain centers. These circuits interpret the signals to produce a coherent behavioral output, and an unnatural stimulus pattern from an analog might lead to an altered or incomplete behavioral response. annualreviews.org
Ecological Dynamics and Environmental Fate of Z 9 Tetradecen 1 Ol Formate in Agroecosystems
Atmospheric Distribution and Dissipation Patterns in Crop Environments
The atmospheric behavior of (Z)-9-tetradecen-1-ol formate (B1220265) following its release in a crop environment is a critical factor in its efficacy as a mating disruptant. The concentration and persistence of the compound in the air directly influence its ability to interfere with the chemical communication of target pests.
Influence of Meteorological Parameters (e.g., Wind Speed, Temperature Gradients) on Atmospheric Concentrations
The atmospheric concentration of (Z)-9-tetradecen-1-ol formate is significantly influenced by meteorological conditions. A study conducted within a corn crop canopy monitored the atmospheric dissipation of this compound over a 22-day period. The findings revealed that concentrations were highest at night and in the early morning, coinciding with periods of lower temperatures and wind speeds, which are also the times when the target Heliothis moths are most active.
During the day, as temperatures and wind speeds increased, the atmospheric concentrations of the formate decreased. This diurnal fluctuation highlights the dynamic nature of the compound's presence in the crop environment. The study also noted that the release rate from the controlled-release formulation was temperature-dependent, with higher temperatures leading to a greater emission rate.
To illustrate the atmospheric concentrations observed, the following interactive data table presents findings from a study by Caro et al. (1980), which measured the mean atmospheric concentration of this compound at different heights within a cornfield over several days post-application.
Interactive Data Table: Mean Atmospheric Concentration of this compound in a Cornfield
| Days After Application | Height Above Ground (m) | Mean Concentration (ng/m³) |
| 1 | 0.5 | 15.2 |
| 1 | 1.5 | 12.8 |
| 1 | 2.5 | 9.5 |
| 5 | 0.5 | 8.7 |
| 5 | 1.5 | 7.1 |
| 5 | 2.5 | 5.3 |
| 12 | 0.5 | 3.1 |
| 12 | 1.5 | 2.5 |
| 12 | 2.5 | 1.8 |
| 22 | 0.5 | 0.9 |
| 22 | 1.5 | 0.7 |
| 22 | 2.5 | 0.5 |
Data sourced from Caro, J.H., Glotfelty, D.E., and Freeman, H.P. (1980). This compound: distribution and dissipation in the air within a corn crop after emission from a controlled-release formulation. Journal of Chemical Ecology, 6(1), 229-239.
Partitioning and Sequestration within Agricultural Matrices (e.g., Crop Plants, Soil)
Specific research on the partitioning and sequestration of this compound within agricultural matrices such as crop plants and soil is limited. However, based on the general behavior of similar chemical compounds, it is expected that a portion of the aerially applied formate would be deposited on plant surfaces and the soil. The persistence and fate in these compartments would be influenced by factors such as the compound's chemical properties, soil type, and microbial activity. While specific data for this formate is scarce, studies on other pheromone analogs suggest that these compounds can be adsorbed to soil particles and may be subject to microbial degradation. Further research is needed to quantify the extent of partitioning and sequestration of this compound in various agricultural matrices.
Field Performance and Population-Level Impacts on Pest Management
The ultimate measure of success for a mating disruptant is its ability to reduce pest populations and protect crops over the long term. Field trials and population monitoring provide crucial data on the real-world performance of this compound.
Long-Term Efficacy of Mating Disruption in Field Trials
This compound has been evaluated in field trials for its ability to disrupt the pheromonal communication of Heliothis species, including the tobacco budworm (Heliothis virescens) and the corn earworm (Helicoverpa zea). pesticideinfo.orgplos.org Early studies demonstrated that the application of this formate analog could significantly reduce the capture of male moths in traps baited with female moths, indicating a disruption of mate-finding behavior.
Formate analogs are often considered as more stable and economical alternatives to aldehyde pheromones, which can be prone to degradation under field conditions. annualreviews.orgcambridge.org The efficacy of formate mimics in disrupting insect sex pheromone communication has been demonstrated for various species. However, the long-term efficacy of this compound in suppressing pest populations over multiple seasons and its impact on crop damage have not been extensively documented in publicly available research. The success of mating disruption is known to be influenced by factors such as pest population density and the movement of mated females from untreated areas.
Degradation Pathways and Environmental Persistence
While specific studies on the degradation of this compound are not abundant, research on other fatty acid esters, such as fatty acid methyl esters (FAMEs) found in biodiesel, indicates that these compounds are generally readily biodegradable in both aerobic and anaerobic conditions. lyellcollection.org The primary degradation pathway for these esters involves an initial de-esterification to form the corresponding fatty acid and alcohol, followed by the degradation of these products through microbial metabolism. lyellcollection.org
Photostability and Hydrolytic Degradation in Environmental Compartments
The persistence of this compound in the environment is significantly influenced by abiotic degradation processes, namely photostability and hydrolysis. These processes are critical in determining the compound's concentration and availability in various environmental compartments following its application in an agroecosystem.
Photostability:
Hydrolytic Degradation:
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester linkage is susceptible to hydrolysis, which would yield (Z)-9-tetradecen-1-ol and formic acid.
This compound + H₂O → (Z)-9-Tetradecen-1-ol + Formic Acid
The rate of this reaction is highly dependent on the pH of the surrounding medium (soil water or surface water) and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. nih.gov Studies on other long-chain esters indicate that the rate of hydrolysis can vary significantly. pnas.org For many simple esters, the half-life for hydrolysis can be relatively short, especially under neutral to alkaline conditions. soton.ac.uknih.gov It is anticipated that in the typical pH range of agricultural soils and surface waters (pH 5-9), hydrolytic degradation would be a key process in the initial breakdown of this compound. The resulting products, (Z)-9-tetradecen-1-ol and formic acid, are both readily biodegradable.
| Process | Description | Influencing Factors | Anticipated Products |
| Photostability | Breakdown by sunlight. | Light intensity, wavelength, presence of photosensitizers. | Oxidized derivatives. |
| Hydrolysis | Cleavage of the ester bond by water. | pH, temperature. | (Z)-9-Tetradecen-1-ol, Formic Acid. |
Biotransformation and Microbial Metabolism in Soil and Water
Following the initial abiotic degradation, or in parallel, this compound and its primary degradation products are subject to biotransformation by microorganisms present in the soil and water. The biodegradation of fatty acid esters and their alcohol and acid components is a well-documented process carried out by a diverse range of bacteria and fungi. lyellcollection.orgnih.govresearchgate.net
The primary step in the microbial metabolism of this compound is likely the enzymatic hydrolysis of the ester bond by microbial lipases or esterases, yielding (Z)-9-tetradecen-1-ol and formic acid. lyellcollection.org This is a common metabolic pathway for a wide variety of ester-containing compounds in the environment.
The resulting alcohol, (Z)-9-tetradecen-1-ol, is a long-chain fatty alcohol. Microorganisms can readily metabolize such compounds. The typical pathway involves the oxidation of the alcohol to the corresponding aldehyde, (Z)-9-tetradecenal, which is then further oxidized to the carboxylic acid, (Z)-9-tetradecenoic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which can be used by the microorganism for energy production and cell growth.
Formic acid, the other product of hydrolysis, is a simple one-carbon organic acid that is readily utilized by many microorganisms as a carbon and energy source.
The rate of biodegradation of this compound in soil and water will depend on a variety of factors, including:
Microbial Population: The density and diversity of microbial communities capable of degrading fatty acid esters and their derivatives.
Soil and Water Properties: Factors such as pH, temperature, moisture content, oxygen availability (aerobic vs. anaerobic conditions), and organic matter content can all influence microbial activity. mdpi.com
Bioavailability: The extent to which the compound is accessible to microorganisms, which can be affected by its sorption to soil particles or organic matter.
Studies on the biodegradation of fatty acid methyl esters (FAMEs), which are structurally similar to this compound, have shown that a wide array of soil and groundwater microorganisms are capable of their metabolism. lyellcollection.org Research has identified various microbial genera with the ability to degrade fatty acids and related compounds in soil. mdpi.comnih.gov
| Microorganism Genus | Known Degradation Capabilities |
| Pseudomonas | Degradation of phenolic compounds and hydrocarbons. mdpi.comnih.gov |
| Rhodotorula | Degradation of phenolic compounds. nih.gov |
| Ascomycetes (e.g., Fusarium) | Degradation of polycyclic aromatic hydrocarbons. mdpi.com |
| Basidiomycetes (e.g., Laccaria) | Degradation of polycyclic aromatic hydrocarbons. mdpi.com |
| Actinobacteria (e.g., Streptomyces) | Degradation of polycyclic aromatic hydrocarbons. mdpi.com |
| Bacillus | Oxidation and hydroxylation of complex organic compounds. mdpi.com |
| Micrococcus | Biotransformation of fatty acids. mdpi.com |
Advanced Research Methodologies and Future Directions in Z 9 Tetradecen 1 Ol Formate Studies
Refined Bioassay Techniques for Behavioral and Physiological Assessment
To accurately determine the behavioral and physiological effects of (Z)-9-tetradecen-1-ol formate (B1220265), researchers employ specialized bioassays that can meticulously quantify insect responses to olfactory stimuli.
Wind tunnel assays are crucial for studying the orientation and flight behavior of insects in response to a pheromone plume. These controlled environments allow researchers to observe and quantify an insect's upwind movement towards a chemical source. For instance, in studies involving the honeydew moth, Cryptoblabes gnidiella, wind tunnel experiments were conducted to assess the antagonistic effects of (Z)-9-tetradecen-1-ol formate on the male response to the natural pheromone. researchgate.net These assays typically involve releasing males into a laminar airflow carrying the test compound and recording their flight path, including behaviors like taking flight, oriented upwind flight, and arrival at the source. pageplace.deresearchgate.net The response of the insect can be dose-dependent, and such assays can reveal how the presence of this compound disrupts normal mating behavior. pageplace.dedokumen.pub Prior exposure to certain compounds can also influence subsequent flight behavior in the wind tunnel, a phenomenon that can be systematically investigated using this technique. researchgate.netdokumen.pub
Y-tube olfactometers are instrumental in assessing the choice behavior of insects when presented with different odor stimuli. This apparatus provides a clear choice between two arms, one with a test compound and one with a control, allowing for the quantification of attraction or repulsion. In the context of this compound, Y-tube assays can be used to determine its attractiveness or its ability to modulate the attractiveness of other pheromone components. researchgate.netscience.govresearchgate.net For example, research on Helicoverpa armigera has utilized Y-tube bioassays to evaluate how various compounds, including those structurally related to this compound, affect the attractiveness of the primary pheromone blend. researchgate.net These studies can reveal synergistic or antagonistic effects, where the addition of the formate derivative either enhances or reduces the attractiveness of the main pheromone. researchgate.net
Integrated Analytical Chemistry for Environmental and Biological Monitoring
The identification and quantification of this compound in both biological and environmental samples are essential for understanding its ecological role. Integrated analytical techniques provide the necessary sensitivity and selectivity for these measurements.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of volatile compounds like this compound. biomedpharmajournal.orgjapsonline.comnih.gov This method separates complex mixtures of chemicals and identifies them based on their mass spectra and retention times. researchgate.netgcms.cz In pheromone research, GC-MS is used to analyze extracts from insect pheromone glands to identify and quantify the components present. researchgate.netresearchgate.net For instance, the analysis of female sex gland extracts of Hypsipyla robusta using GC-MS led to the identification of (Z)-9-tetradecen-1-ol as a key pheromone component. researchgate.net The technique's sensitivity allows for the detection of even minor components in a pheromone blend, which can be crucial for biological activity. researchgate.net
Below is an interactive table summarizing the GC-MS analysis parameters often used for the identification of this compound and related compounds.
| Parameter | Description | Typical Values/Settings |
| Column | The stationary phase where separation occurs. | DB-5MS, HP-5MS, Supelco SP2340 |
| Injector Temperature | The temperature at which the sample is vaporized. | 250 °C |
| Oven Program | A temperature gradient to elute compounds. | Initial temp 50-60°C, ramp 5-10°C/min to 220-280°C |
| Carrier Gas | An inert gas that moves the sample through the column. | Helium |
| Ionization Mode | The method used to ionize the compounds. | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF) |
| Detector | Detects the ions after they have been separated. | Electron Multiplier |
This table represents typical parameters and may vary based on the specific analytical goals and instrumentation.
Gas chromatography with electroantennographic detection (GC-EAD) is a powerful technique that combines the separation capabilities of GC with the high sensitivity and selectivity of an insect's antenna as a detector. researchgate.netresearchgate.netscience.gov As compounds elute from the GC column, the effluent is split between a standard detector (like a flame ionization detector, FID) and a preparation of an insect antenna. znaturforsch.comnih.gov If a compound elicits an olfactory response in the antenna, a recordable electrical signal is generated. znaturforsch.comnih.gov This method is invaluable for identifying biologically active compounds in complex mixtures, such as pheromone gland extracts. researchgate.netresearchgate.net In studies on Cryptoblabes gnidiella, GC-EAD was used to demonstrate that this compound elicited electrophysiological responses from the male antennae. researchgate.net This bioactivity-guided fractionation allows researchers to focus on the specific compounds that are relevant to the insect's sensory world.
The following table details the findings from a GC-EAD study on Cryptoblabes gnidiella.
| Compound | EAD Response in Male Antennae | Behavioral Effect in Wind Tunnel |
| This compound | Yes researchgate.net | Antagonist; inhibited response to pheromone researchgate.net |
| (Z)-11-Hexadecenyl formate | Yes researchgate.net | Antagonist; inhibited response to pheromone researchgate.net |
| Natural Pheromone Components | Yes researchgate.net | Attractant researchgate.net |
Computational Approaches for Structure-Activity Relationship (SAR) and Receptor Modeling
Computational methods are increasingly being applied to understand how the chemical structure of a molecule like this compound relates to its biological activity. Structure-activity relationship (SAR) studies investigate how modifications to the molecular structure affect the compound's interaction with its biological target. This can involve comparing the activity of a series of structurally related analogs.
Receptor modeling aims to predict how a ligand, such as a pheromone, binds to its specific olfactory receptor protein. While specific receptor modeling studies for this compound are not widely published, the general approach involves using the known three-dimensional structures of pheromone-binding proteins and olfactory receptors to perform molecular docking simulations. These simulations can help to identify the key amino acid residues involved in the binding process and to understand the molecular basis of pheromone recognition. This knowledge can then be used to design novel compounds with enhanced or antagonistic activity for applications in pest management.
Chemoinformatic Analysis of this compound Analogues
Chemoinformatic analysis, a discipline that utilizes computational and informational techniques to address chemical problems, is increasingly being applied to the study of insect semiochemicals, including analogues of this compound. This approach allows for the systematic exploration of chemical space and the prediction of biological activity, thereby accelerating the discovery and optimization of novel pest management agents.
The core of chemoinformatic analysis in this context lies in the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For this compound analogues, this involves synthesizing or computationally generating a library of related molecules with variations in chain length, position and geometry of the double bond, and modifications to the formate functional group. researchgate.net
Key molecular descriptors often considered in the chemoinformatic analysis of long-chain fatty acid derivatives like this compound include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometric descriptors: These relate to the 3D shape of the molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.
Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.
The insights gained from chemoinformatic analyses can guide the rational design of more potent and selective analogues of this compound for use in pest control. researchgate.net
Table 1: Chemoinformatic Descriptors for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP |
| This compound | C15H28O2 | 240.38 | 5.9 |
| (Z)-9-Tetradecen-1-ol | C14H28O | 212.37 | 5.5 |
| (Z)-9-Tetradecenyl acetate | C16H30O2 | 254.41 | 6.1 |
Data sourced from PubChem and other chemical databases. nih.govnist.govchemeo.comuni.lu
Molecular Docking and Dynamics Simulations of Olfactory Receptor-Ligand Interactions
To understand the molecular basis of olfaction and how compounds like this compound interact with their corresponding olfactory receptors (ORs), researchers employ computational methods such as molecular docking and molecular dynamics (MD) simulations. These techniques provide a detailed, three-dimensional view of the binding process at an atomic level.
Molecular Docking predicts the preferred orientation of a ligand (in this case, this compound or its analogues) when it binds to the active site of a receptor protein. biorxiv.org This is achieved by sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. biorxiv.org The resulting binding poses can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and receptor activation. biorxiv.orgresearchgate.net
Molecular Dynamics (MD) Simulations build upon the static picture provided by molecular docking by simulating the movement of atoms in the receptor-ligand complex over time. amazonaws.comscispace.com This allows for the study of the dynamic behavior of the system, including conformational changes in the receptor upon ligand binding and the stability of the receptor-ligand complex. MD simulations can provide insights into the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking algorithms.
A significant challenge in these studies is the limited availability of experimentally determined 3D structures for insect ORs. researchgate.net However, homology modeling can be used to generate reliable structural models of ORs based on the known structures of related proteins. These models can then be used in subsequent docking and MD simulations.
Studies on related moth pheromone systems have shown that specific amino acid residues within the binding pocket of the OR play a critical role in determining ligand specificity. researchgate.net By identifying these key residues for the receptor of this compound, it becomes possible to understand why certain analogues are more active than others and to design novel compounds with enhanced binding affinity and specificity.
Future Prospects and Applications in Sustainable Pest Management
The unique properties of this compound and its analogues position them as valuable tools in the development of sustainable pest management strategies. Future research is likely to focus on integrating these semiochemicals into more complex and ecologically sound control programs.
Development of Multi-Component Semiochemical Strategies for Broad-Spectrum Control
While this compound can be effective on its own for managing specific pest populations, there is growing interest in developing multi-component semiochemical blends for broader-spectrum control. koreascience.krannualreviews.org Many insect species utilize a blend of several compounds as their pheromone, and the ratio of these components is often critical for eliciting a behavioral response.
By combining this compound with other known pheromone components or behavior-modifying chemicals, it may be possible to target multiple pest species simultaneously or to enhance the efficacy of control for a single species. researchgate.netannualreviews.org For instance, the addition of synergistic compounds could increase the attractiveness of a lure, while the inclusion of antagonists could improve the effectiveness of mating disruption. annualreviews.org
The development of such multi-component strategies requires a thorough understanding of the chemical ecology of the target pests and their interactions. Field trials are essential to optimize the blend ratios and release rates for maximum effectiveness. google.com
Table 2: Potential Components for Multi-Component Lures with this compound
| Compound Class | Example Compound | Potential Effect |
| Pheromone Component | (Z)-11-Hexadecenal | Synergism/Attraction |
| Pheromone Analogue | (Z)-9-Tetradecenyl acetate | Antagonism/Disruption |
| Host Plant Volatile | Heptanal | Attraction |
This table presents a conceptual framework; specific combinations require empirical validation. google.com
Integration into Ecologically Sound Integrated Pest Management (IPM) Programs
The ultimate goal for the use of this compound is its seamless integration into Integrated Pest Management (IPM) programs. nih.govclemson.edunih.gov IPM is a holistic approach that combines various pest control methods, including biological control, cultural practices, and the judicious use of pesticides, to manage pest populations in an economically and environmentally sustainable manner. epa.gov
Semiochemicals like this compound fit perfectly within the IPM framework as they are highly specific, non-toxic to non-target organisms, and can be used in a variety of ways, including:
Monitoring: Pheromone-baited traps can be used to detect the presence and abundance of pests, helping to determine the need for and timing of control measures. koreascience.kr
Mating Disruption: Dispersing large amounts of this compound into the environment can confuse male insects and prevent them from locating females, thereby reducing mating success and subsequent generations.
Mass Trapping: High densities of pheromone traps can be used to remove a significant portion of the male population from an area.
Lure and Kill: This strategy combines a pheromone lure with a small amount of insecticide, attracting the pest to a point source where it is eliminated.
The integration of this compound into IPM programs can lead to a significant reduction in the reliance on broad-spectrum insecticides, thereby preserving beneficial insect populations, reducing environmental contamination, and mitigating the development of insecticide resistance. clemson.edu Future research will continue to refine the application techniques and strategies for using this and other semiochemicals to enhance the sustainability and effectiveness of pest management in agriculture and other sectors. researchgate.net
Q & A
Q. What is the role of (Z)-9-tetradecen-1-ol formate in disrupting mating behavior in Heliothis species?
The compound acts as a mating disruptor by interfering with pheromone communication. It is deployed in dispensers (e.g., polyethylene tubing) to release controlled amounts, creating "sensory confusion" that prevents males from locating females. This method suppresses mating rates in field trials by up to 80% . Key experimental parameters include release rate optimization (measured via gas chromatography) and trap placement density .
Q. What analytical methods are recommended for quantifying this compound in field samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For field-collected samples, solid-phase microextraction (SPME) is preferred due to its sensitivity and minimal solvent use. Calibration curves should be validated using synthetic standards, with detection limits typically <1 ng/μL . Retention indices and spectral libraries (e.g., NIST) are critical for compound identification .
Q. How is this compound synthesized, and what purity thresholds are required for bioassays?
Synthesis involves esterification of (Z)-9-tetradecen-1-ol with formic acid under acidic catalysis. Purity ≥98% (confirmed by GC) is essential to avoid behavioral interference from impurities. Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation and elemental analysis for stoichiometric validation .
Advanced Research Questions
Q. How do environmental factors (e.g., temperature, humidity) influence the release kinetics of this compound from dispensers?
Release rates follow Arrhenius kinetics, with temperature being the primary driver. At 25°C, polyethylene dispensers release ~0.5 mg/day, decreasing by 15% per 5°C drop. Humidity (>70% RH) accelerates hydrolysis, reducing field efficacy. Controlled-release matrices (e.g., lignin-based polymers) are being tested to mitigate these effects .
Q. What experimental designs address contradictions in vapor pressure and enthalpy of vaporization data for this compound?
Discrepancies arise from measurement methods (e.g., static vs. dynamic GC). For accurate vapor pressure, static headspace GC at 310 K yields ΔvapH = 90.0 kJ/mol, while dynamic methods report ~85 kJ/mol. Researchers should standardize protocols and validate against NIST reference data .
Q. Can this compound synergize with other semiochemicals for enhanced pest suppression?
Blends with (Z)-9-tetradecenal or (Z)-11-hexadecen-1-ol show additive effects in Heliothis virescens. Synergy is tested via Y-tube olfactometers, with dose-response curves analyzed using probit models. Optimal ratios vary by species; for H. armigera, a 3:1 (formate:aldehyde) ratio increases trap catches by 40% .
Methodological Guidance
Q. How should researchers document the synthesis and characterization of this compound for reproducibility?
Follow IUPAC guidelines for reporting:
- Experimental Section : Detail catalysts, reaction times, and purification steps (e.g., column chromatography conditions).
- Supporting Information : Include NMR spectra (¹H, ¹³C), GC chromatograms, and purity certificates.
- Ethical Compliance : Disclose any modifications to cited protocols .
Q. What statistical approaches are suitable for analyzing field trial data on mating disruption?
Use generalized linear mixed models (GLMMs) to account for spatial variability. Key metrics include:
- Disruption Index : DI = 1 − (Treated traps/Catches in control traps).
- Effective Population Reduction : Calculated via life-table analyses integrating larval mortality and oviposition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
